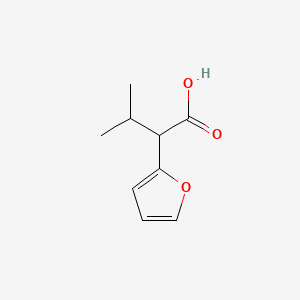
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method might include the nitration of a precursor quinoline compound followed by chlorination and hydroxylation under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and chlorine gas for chlorination, are used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe for studying biological pathways and enzyme activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group could be involved in redox reactions, generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
6-Chloroquinoline: Used in the synthesis of antimalarial drugs.
3-Nitroquinoline: Studied for its potential anticancer activity.
Uniqueness
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is unique due to the combination of nitro, hydroxy, and chloro substituents on the quinoline ring, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C9H5ClN2O4 |
|---|---|
Poids moléculaire |
240.60 g/mol |
Nom IUPAC |
6-chloro-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
Clé InChI |
CZCJLOLVVYAZOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carboxylic acid](/img/structure/B8728590.png)


![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)


![1-Piperidinecarboxylic acid, 4-[2-cyano-2-[(methylsulfonyl)oxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8728631.png)

